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Compound of Interest

Compound Name: prosystemin

CAS No.: 146991-19-7

Cat. No.: B1175159

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome

challenges associated with low yields of recombinant prosystemin.

Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant
Prosystemin
Q1: I am not seeing any expression of my recombinant prosystemin on an SDS-PAGE gel.

What are the potential causes and solutions?

A1: Low or undetectable expression levels are a common issue. Here are several factors to

investigate:

Codon Usage Bias: The codon usage of the tomato prosystemin gene may not be optimal

for expression in E. coli. This can lead to translational stalling and reduced protein synthesis.

[1]
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Solution: Synthesize a codon-optimized version of the prosystemin gene. This involves

replacing rare codons in the native sequence with codons that are more frequently used

by E. coli.[1]

Toxicity of Prosystemin: The expressed prosystemin may be toxic to the E. coli host cells,

leading to poor growth and low protein yield.

Solutions:

Use a tightly regulated expression system, such as a pET vector with a T7 promoter, to

minimize basal expression before induction.

Lower the induction temperature to 15-25°C to reduce the rate of protein production and

decrease stress on the host cell.[2]

Reduce the concentration of the inducer (e.g., IPTG) to decrease the expression level.

[2]

Plasmid Integrity: The expression vector may have mutations or errors in the prosystemin
gene sequence.

Solution: Sequence the entire open reading frame of the prosystemin gene in your

expression vector to confirm its integrity.

Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site

(RBS), or mRNA secondary structure can hinder expression.

Solution: Ensure your vector has a strong promoter (e.g., T7) and a consensus RBS.

Codon optimization can also help to reduce stable mRNA secondary structures that may

inhibit translation initiation.

Issue 2: Recombinant Prosystemin is Expressed but
Forms Inclusion Bodies
Q2: I can see a strong band for prosystemin on my gel, but it's all in the insoluble fraction

(inclusion bodies). How can I increase the yield of soluble protein?
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A2: Prosystemin is an intrinsically disordered protein (IDP), which can make it prone to

aggregation and formation of inclusion bodies when overexpressed in E. coli.[3] Here are

strategies to improve solubility:

Optimize Expression Conditions:

Lower Temperature: Induce expression at a lower temperature (e.g., 15-22°C) for a longer

period (e.g., 16 hours to overnight).[3][4] This slows down protein synthesis, allowing more

time for proper folding.

Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to

decrease the rate of expression.

Use a Different E. coli Strain: Some strains, like Rosetta(DE3) or BL21-CodonPlus, are

engineered to supply tRNAs for codons that are rare in E. coli, which can improve the

expression of eukaryotic proteins.

Co-expression with Chaperones: Overexpressing molecular chaperones (e.g.,

GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of prosystemin and prevent

aggregation.

Fusion with a Solubility-Enhancing Tag: Fusing a highly soluble protein, such as Maltose

Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of

prosystemin can improve its solubility. The tag can later be removed by proteolytic

cleavage.

Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient

soluble protein, you can purify the prosystemin from inclusion bodies and then refold it into

its active conformation.

Frequently Asked Questions (FAQs)
Q3: What is a realistic yield to expect for recombinant prosystemin?

A3: The yield of recombinant prosystemin can vary depending on the expression system,

purification strategy, and optimization methods used. Published studies have reported yields of

4 mg/L of culture for full-length, soluble prosystemin after a three-step purification process.[3]
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For a truncated version of prosystemin (ProSys(1-178)), a yield of 1 mg/L has been reported.

[5]

Q4: How does codon optimization improve prosystemin yield?

A4: Codon optimization improves protein yield by increasing the efficiency of translation. By

replacing codons that are rarely used by the expression host (E. coli) with more common ones,

you can prevent ribosome stalling and premature termination of translation.[1] This leads to a

higher rate of full-length protein synthesis. While specific data for prosystemin is not readily

available, studies on other recombinant proteins have shown significant yield increases, for

example, a 70% increase in the amount of accumulated calf prochymosin.[6]

Q5: What are the key steps in a purification protocol for recombinant prosystemin?

A5: A common strategy for purifying His-tagged recombinant prosystemin from the soluble

fraction involves:

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50

mM NaCl, 1 mM DTT, pH 8.0) containing protease inhibitors, lysozyme, and DNaseI.[3]

Disrupt the cells by sonication.

Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the

column to remove non-specifically bound proteins and elute the His-tagged prosystemin
with a high concentration of imidazole.

Ion-Exchange Chromatography: For higher purity, further purify the eluted protein using an

anion-exchange column (e.g., Mono Q), given prosystemin's acidic nature.[3]

Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to

separate prosystemin from any remaining contaminants and aggregates.[3]

Q6: Are there specific considerations for handling prosystemin, given that it is an intrinsically

disordered protein (IDP)?

A6: Yes, working with IDPs like prosystemin requires special considerations:
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Protease Sensitivity: IDPs are often more susceptible to proteolytic degradation. It is crucial

to work quickly, at low temperatures, and to use a protease inhibitor cocktail during

purification.

Aggregation: IDPs have a higher tendency to aggregate. It is important to work with buffers

that maintain protein stability. Additives like L-arginine or glycerol can sometimes help to

prevent aggregation during refolding and storage.

Purification from Inclusion Bodies: While challenging, purifying IDPs from inclusion bodies

can be advantageous as it protects the protein from proteases and can result in a highly pure

starting material. The refolding process, however, needs to be carefully optimized.[7]

Quantitative Data Summary
The following tables summarize quantitative data on recombinant protein yield improvements

based on various optimization strategies. While prosystemin-specific data is limited, results

from other recombinant proteins are included to illustrate the potential impact of these

methods.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield

Protein
Expression
Host

Optimization
Strategy

Yield
Improvement

Reference

Human iLRP
E. coli

BL21(DE3)

Codon

Optimization

From

undetectable to

300 mg/L

[8]

Calf

Prochymosin
E. coli

Codon

Randomization

Up to 70%

increase
[6]

Human FVIII HC
Tobacco

Chloroplasts

Codon

Optimization

6.3 to 8-fold

increase
[9]

Polio VP1
Tobacco

Chloroplasts

Codon

Optimization

91 to 125-fold

increase
[9]

Table 2: Reported Yields of Recombinant Prosystemin
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Prosystemin
Variant

Expression
System

Purification
Steps

Final Yield Reference

Full-length

Prosystemin

E. coli

BL21(DE3) with

pETM11 vector

3 (Affinity, Ion-

Exchange, Size-

Exclusion)

4 mg/L [3]

Truncated

Prosystemin

(ProSys(1-178))

E. coli

BL21(DE3) with

pETM11 vector

2 (Affinity,

Dialysis)
1 mg/L [5]

Experimental Protocols
Protocol 1: Codon Optimization of the Prosystemin
Gene for E. coli Expression
This protocol provides a general workflow for optimizing the codon usage of the tomato

prosystemin gene for expression in E. coli.

Obtain the Prosystemin Nucleotide Sequence: Retrieve the coding sequence (CDS) for

tomato prosystemin from a public database such as NCBI (e.g., GenBank accession

AAA34184.1).

Analyze Codon Usage: Use online tools or software to analyze the codon usage of the native

prosystemin gene and compare it to the codon usage table of E. coli K12. Identify codons

that are rare in E. coli.

Design the Optimized Sequence:

Use a gene optimization tool (several are commercially available as free online tools or as

part of gene synthesis services).

Replace rare codons with those that are highly used in E. coli for the same amino acid,

ensuring the amino acid sequence remains unchanged.

In addition to codon usage, the optimization algorithm should also aim to:

Break up long stretches of AT or GC-rich regions.
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Remove cryptic splice sites and premature polyadenylation signals that could be

problematic.

Eliminate direct repeats and inverted repeats that might affect plasmid stability.

Reduce stable mRNA secondary structures, particularly near the ribosome binding site,

to facilitate efficient translation initiation.

Gene Synthesis: Synthesize the optimized prosystemin gene. This is typically done by a

commercial gene synthesis provider.

Cloning: Clone the synthesized, codon-optimized gene into your chosen E. coli expression

vector.

Expression and Analysis: Transform the expression vector into a suitable E. coli expression

host (e.g., BL21(DE3)) and compare the expression levels of the optimized gene with the

native gene under the same conditions.

Protocol 2: Solubilization and Refolding of Prosystemin
from Inclusion Bodies
This protocol is a starting point for recovering active prosystemin from inclusion bodies, with

special considerations for its intrinsically disordered nature.

Inclusion Body Isolation and Washing:

After cell lysis and centrifugation, resuspend the insoluble pellet containing the inclusion

bodies in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low

concentration of a denaturant (e.g., 1-2 M urea).[10]

Sonicate briefly to resuspend the pellet and wash for 30 minutes at 4°C.

Centrifuge to pellet the inclusion bodies and discard the supernatant. Repeat the wash

step 2-3 times to remove contaminating proteins and cellular debris.[10]

Solubilization:
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Resuspend the washed inclusion bodies in a solubilization buffer containing a strong

denaturant (e.g., 6 M Guanidine-HCl or 8 M urea) and a reducing agent (e.g., 20-50 mM

DTT) to break disulfide bonds.[10]

Incubate with gentle agitation at room temperature for 1-2 hours or until the solution

clarifies.

Centrifuge at high speed to pellet any remaining insoluble material and collect the

supernatant containing the solubilized, denatured prosystemin.

Refolding:

Rapid Dilution: Rapidly dilute the solubilized prosystemin into a large volume of refolding

buffer (e.g., 50-100 fold dilution) to a final protein concentration of 0.01-0.1 mg/mL. The

refolding buffer should be at a pH that is optimal for the stability of prosystemin and may

contain additives to prevent aggregation, such as:

L-Arginine (0.4-1 M)

Glycerol (5-10%)

A redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) if disulfide

bonds need to be reformed (although prosystemin has few cysteines).

Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a

series of buffers with decreasing concentrations of the denaturant. This is a slower method

but can be gentler.

Incubate the refolding solution at 4°C for 12-48 hours with gentle stirring.

Purification and Concentration:

After refolding, concentrate the protein solution using an appropriate method such as

tangential flow filtration or a centrifugal concentrator.

Purify the refolded prosystemin using the chromatography steps outlined in FAQ Q5 to

remove any remaining impurities and misfolded protein.
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Caption: Prosystemin/Jasmonic Acid Signaling Pathway.
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Caption: Recombinant Prosystemin Production Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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